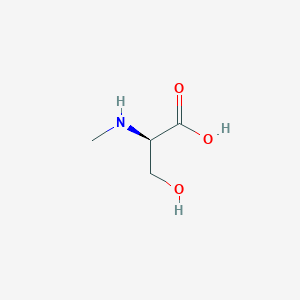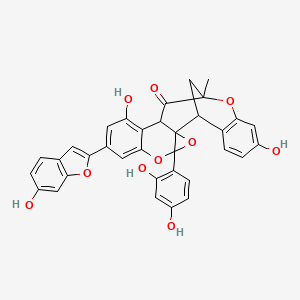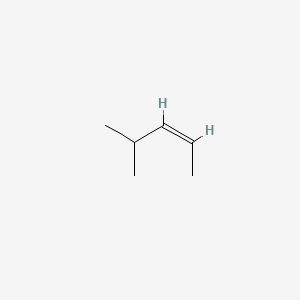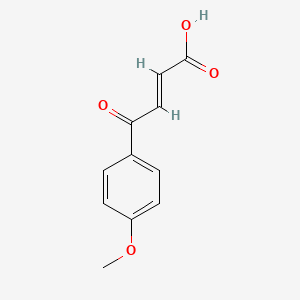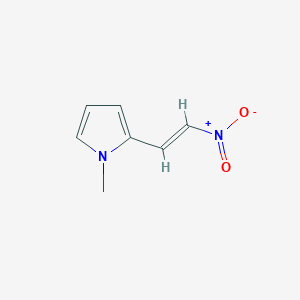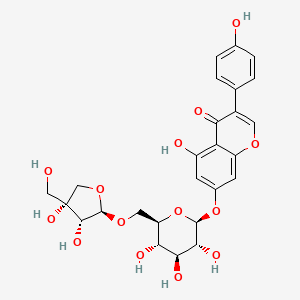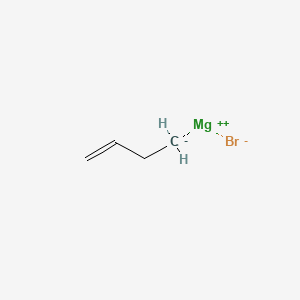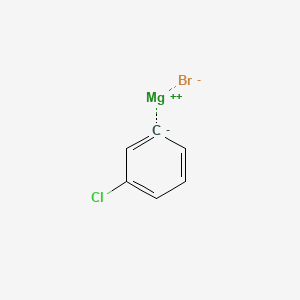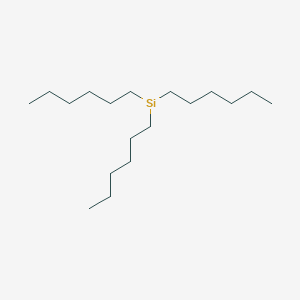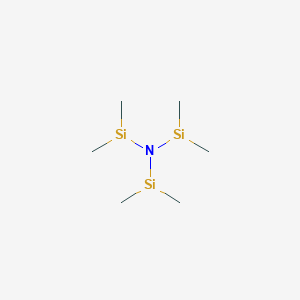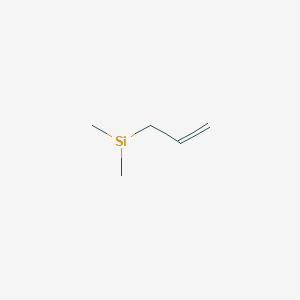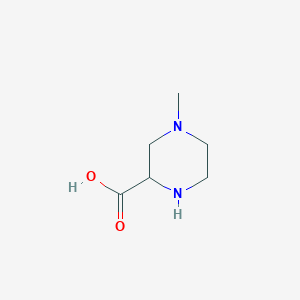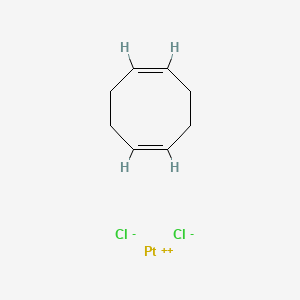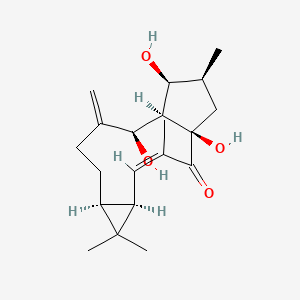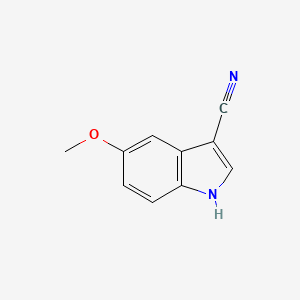
5-methoxy-1H-indole-3-carbonitrile
Vue d'ensemble
Description
5-Methoxy-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.19 and is typically stored in a dark, dry place at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-methoxy-1H-indole-3-carbonitrile is 1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
5-Methoxy-1H-indole-3-carbonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 385.0±22.0 °C at 760 mmHg, and a flash point of 186.6±22.3 °C . It has a molar refractivity of 49.2±0.4 cm3 .Applications De Recherche Scientifique
1. Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes : The results have shown that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
2. Role of 1H-Indole-3-Carbaldehyde Derivatives in Multicomponent Reactions
- Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions .
- Methods of Application : These compounds are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or Outcomes : The use of 1H-Indole-3-carbaldehyde in MCRs has led to the assembly of pharmaceutically interesting scaffolds .
3. Synthesis Reagent for Preparation of Biologically Active Indoles
- Summary of Application : Indole-3-carbonitrile is used as a synthesis reagent for the preparation of biologically active indoles .
- Results or Outcomes : The use of indole-3-carbonitrile as a synthesis reagent has led to the preparation of biologically active indoles .
4. Synthesis of Tryptophan Dioxygenase Inhibitors
- Summary of Application : Indole-3-carbonitrile can be used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Results or Outcomes : The use of indole-3-carbonitrile as a reactant has led to the preparation of tryptophan dioxygenase inhibitors .
5. Enantioselective Preparation of Antifungal Agents
- Summary of Application : Indole-3-carbonitrile can be used as a reactant for the enantioselective preparation of antifungal agents .
- Results or Outcomes : The use of indole-3-carbonitrile as a reactant has led to the preparation of antifungal agents .
6. Synthesis of BACE-1 Inhibitors
- Summary of Application : Indole-3-carbonitrile can be used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .
- Results or Outcomes : The use of indole-3-carbonitrile as a reactant has led to the preparation of BACE-1 inhibitors .
7. Antiviral Activity
- Summary of Application : Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- Results or Outcomes : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
8. Anti-inflammatory Activity
- Summary of Application : Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
- Results or Outcomes : The results of these studies are not specified in the source .
9. Multicomponent Reactions
- Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions .
- Methods of Application : These compounds are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or Outcomes : The use of 1H-Indole-3-carbaldehyde in MCRs has led to the assembly of pharmaceutically interesting scaffolds .
Safety And Hazards
Orientations Futures
Indole derivatives, such as 5-methoxy-1H-indole-3-carbonitrile, have diverse biological and clinical applications. They are ideal precursors for the synthesis of active molecules and are essential for generating biologically active structures . Future research could explore these applications further.
Propriétés
IUPAC Name |
5-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFYXFWPCJEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406736 | |
| Record name | 5-methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-indole-3-carbonitrile | |
CAS RN |
23084-36-8 | |
| Record name | 5-methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

